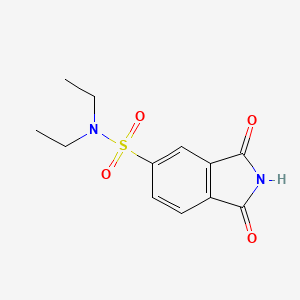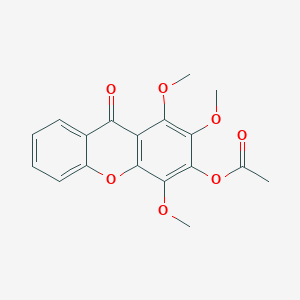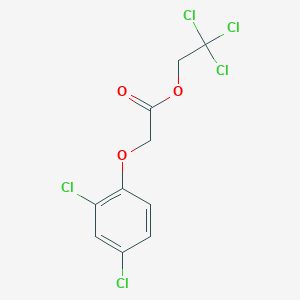![molecular formula C21H32INO2 B14331952 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide CAS No. 106618-62-6](/img/structure/B14331952.png)
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide is a complex organic compound that features a piperidinium core with a cyclohexyl(phenyl)acetyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide typically involves multiple steps:
Formation of the Cyclohexyl(phenyl)acetyl Intermediate: This step involves the acylation of cyclohexylbenzene using an appropriate acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment to the Piperidinium Core: The cyclohexyl(phenyl)acetyl intermediate is then reacted with 1,1-dimethylpiperidine under basic conditions to form the desired ester linkage.
Quaternization: The final step involves the quaternization of the nitrogen atom in the piperidine ring using methyl iodide to yield the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like nitric acid or sulfuric acid for electrophilic aromatic substitution.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxylated, cyanated, or thiolated derivatives.
Hydrolysis: Cyclohexyl(phenyl)acetic acid and 1,1-dimethylpiperidine.
Oxidation: Nitro or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins.
Industrial Applications: Potential use as a catalyst or reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or cell membranes, potentially altering their function or signaling pathways. The ester linkage and phenyl ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1-methylpiperidin-1-ium iodide: Similar structure but with one less methyl group on the piperidine ring.
4-{[Cyclohexyl(phenyl)acetyl]oxy}-piperidin-1-ium iodide: Lacks the dimethyl substitution on the piperidine ring.
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide is unique due to its specific combination of a quaternary ammonium group, ester linkage, and cyclohexyl(phenyl)acetyl moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
106618-62-6 |
|---|---|
Molecular Formula |
C21H32INO2 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C21H32NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3,5-6,9-10,18-20H,4,7-8,11-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NGYJQFAJKUCWAS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)

![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)



![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)




![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
